3-Methanesulfonylpyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonylpyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-4-9-6(7)5-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIWYCHEVLMLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Pyridine 2 Carbonitrile Scaffolds in Advanced Chemical Research
The pyridine-2-carbonitrile (B1142686) framework is a key structural subunit in the field of advanced chemical research, particularly in medicinal chemistry. Pyridine (B92270) and its derivatives are often referred to as 'privileged scaffolds' because their structures are consistently found in a multitude of FDA-approved drugs and biologically active compounds. nih.govrsc.org The pyridine ring's basicity, water solubility, stability, and capacity to form hydrogen bonds make it a desirable component in drug design. nih.govnih.gov
The addition of a carbonitrile (-C≡N) group at the 2-position further enhances the scaffold's utility. The nitrile group is a versatile functional group; it is a strong electron-withdrawing group that can modulate the electronic properties of the pyridine ring. It can also participate in various chemical transformations to create other functional groups or engage in cycloaddition reactions. nih.gov Pyridine dicarbonitriles, for instance, have been investigated as potential therapeutics for prion diseases. researchgate.netacs.org The presence of the nitrile functionality is also noted in complex heterocyclic systems with potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai
| Scaffold Component | Key Characteristics in Research | Relevant Applications |
| Pyridine Ring | Privileged scaffold, improves water solubility, stable, forms hydrogen bonds. nih.govnih.govnih.gov | Core of over 7000 bioactive compounds, used in pharmaceuticals and agrochemicals. nih.gov |
| 2-Carbonitrile Group | Strong electron-withdrawing group, chemically versatile, potential for covalent bonding. nih.govontosight.ai | Synthesis of therapeutics (e.g., anti-prion agents), building block for complex heterocycles. researchgate.netacs.org |
Significance of Sulfonyl Functionalities in Heterocyclic Chemistry
The sulfonyl group (-SO2-) is a critical functionality in modern heterocyclic chemistry and drug discovery. Its inclusion in a molecular structure imparts specific chemical and physical properties that are highly advantageous for therapeutic applications. nih.gov The sulfonyl group is a strong hydrogen bond acceptor and its tetrahedral geometry can influence the conformation of molecules, allowing them to fit precisely into the active sites of biological targets. nih.gov
In the context of heterocyclic compounds like pyridine (B92270), the sulfonyl group, particularly when positioned at the 2-position, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This reactivity is a cornerstone of their application as tunable, cysteine-reactive electrophiles. acs.orgnih.govblogspot.com Researchers have demonstrated that 2-sulfonylpyridines can selectively react with biological thiols, such as those in cysteine residues of proteins. nih.govacs.org This targeted reactivity allows for the development of covalent modifiers for enzymes and other proteins, a strategy increasingly used to create highly selective chemical probes and drugs. nih.govblogspot.com The electrophilicity of the 2-sulfonylpyridine scaffold can be finely tuned by altering other substituents on the pyridine ring, making it a modular and versatile reactive group for targeting specific cysteines within the vast landscape of the human proteome. nih.govnih.gov
Strategic Importance of the 3 Methanesulfonylpyridine 2 Carbonitrile Core Structure in Retrosynthetic Planning
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com The 3-Methanesulfonylpyridine-2-carbonitrile core presents several logical disconnections that highlight its strategic value in synthetic planning.
A primary retrosynthetic approach would involve disconnections that simplify the substituted pyridine (B92270) ring. Key strategies include:
C-S Bond Formation: Disconnecting the bond between the pyridine ring and the sulfonyl group. This suggests a synthesis route where a pre-functionalized pyridine (e.g., a 3-halopyridine-2-carbonitrile) reacts with a methanesulfinate (B1228633) salt or similar sulfur-based nucleophile. The introduction of sulfonyl groups onto heterocyclic rings via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions are established methods. nih.govresearchgate.net
Nitrile Group Introduction: The carbonitrile group can be installed late in the synthesis. A common method is the Sandmeyer reaction from an aminopyridine precursor or the cyanation of a halopyridine.
Pyridine Ring Construction: A more fundamental approach involves building the pyridine ring itself from acyclic precursors. Numerous methods exist for pyridine synthesis, such as Hantzsch-type reactions or cycloadditions, which could be adapted to install the required sulfonyl and nitrile functionalities. researchgate.netillinois.edumdpi.com For example, a reaction could be designed involving a precursor containing the methanesulfonyl group, which then undergoes cyclization with other components to form the fully substituted pyridine ring. mdpi.com
The electron-withdrawing nature of both the sulfonyl and nitrile groups significantly influences the reactivity of the pyridine ring, a factor that must be carefully considered when planning the sequence of reactions in any forward synthesis.
| Retrosynthetic Disconnection | Precursors | Synthetic Strategy |
| C(pyridine)-SO2Me | 3-Halo-pyridine-2-carbonitrile + Methanesulfinate | Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling |
| C(pyridine)-CN | 3-Methanesulfonylpyridin-2-amine | Sandmeyer Reaction |
| Pyridine Ring | Acyclic enones, enamines, nitriles | Multi-component condensation / Cycloaddition Reactions mdpi.commdpi.com |
3 Methanesulfonylpyridine 2 Carbonitrile As a Versatile Building Block in Complex Molecule Synthesis
Construction of Diverse Heterocyclic Scaffolds Utilizing the Chemical Compound
The strategic placement of the nitrile and methanesulfonyl groups on the pyridine (B92270) ring makes 3-Methanesulfonylpyridine-2-carbonitrile an excellent precursor for the synthesis of various heterocyclic scaffolds. The electron-withdrawing nature of both substituents activates the pyridine ring and the functional groups themselves for a range of chemical reactions.
Formation of Fused Pyridine Systems
The vicinal arrangement of the cyano and sulfonyl groups on the pyridine backbone is particularly amenable to the construction of fused pyridine systems. While direct examples utilizing this compound are not extensively documented in the reviewed literature, the reactivity of analogous 2-cyanopyridine (B140075) derivatives provides a strong basis for its potential in this area. nih.gov
One common strategy involves the reaction of 2-cyanopyridine derivatives with binucleophilic reagents, leading to the annulation of a new ring onto the pyridine core. For instance, the reaction of a related compound, 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, with ammonium (B1175870) acetate (B1210297) and hydrazine (B178648) hydrate (B1144303) leads to the formation of fused pyrido[2,3-d]pyrimidine (B1209978) and pyrazolo-[3,4-b]-pyridine systems, respectively. unimi.it
A plausible synthetic route towards thieno[2,3-b]pyridines, a class of fused heterocycles with significant biological interest, could involve the Gewald reaction. researchgate.netwikipedia.orgresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile in the presence of elemental sulfur and a base. While the direct application to this compound is not reported, the general mechanism suggests its potential as a synthon in forming such fused systems.
Table 1: Examples of Fused Pyridine Systems from Related Cyanopyridine Derivatives
| Starting Cyanopyridine Derivative | Reagent(s) | Fused Heterocyclic Product | Reference |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ammonium Acetate | Pyrido[2,3-d]pyrimidine derivative | unimi.it |
| 6-Chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile | Hydrazine Hydrate | Pyrazolo-[3,4-b]-pyridine derivative | unimi.it |
| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine derivative | nih.gov |
Synthesis of Multi-Heterocyclic Architectures
The construction of more complex, multi-heterocyclic architectures from this compound is a promising yet underexplored area. The reactivity of both the nitrile and sulfonyl groups offers multiple handles for sequential or one-pot multi-component reactions to build intricate molecular frameworks.
For example, the hydrazide derivative of a related pyridine carbonitrile has been shown to react with various reagents to form fused triazolo-[3,4-a]-pyridine systems. unimi.it It is conceivable that this compound could be converted to a corresponding hydrazino derivative, which could then serve as a key intermediate for the synthesis of multi-heterocyclic compounds. For instance, reaction with carbon disulphide could lead to a fused triazolopyridine, and subsequent reactions could build further heterocyclic rings. unimi.itresearchgate.net
Furthermore, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through the reaction of 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile with benzoylacetone. nih.gov This suggests a potential pathway where a derivative of this compound could react with diketones or other bifunctional reagents to yield complex heterocyclic systems. researchgate.netmdpi.com
Strategic Incorporation of Sulfonyl Functionalities into Target Molecules
The methanesulfonyl group in this compound is not merely a passive substituent; it plays a crucial role in directing reactions and can be strategically incorporated as a key functional group in the final target molecule. The sulfonyl group is a common pharmacophore in medicinal chemistry and can also influence the material properties of a compound. nih.govnih.gov
The electron-withdrawing nature of the sulfonyl group activates the pyridine ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of a leaving group at an adjacent position. While this compound itself does not have an obvious leaving group, its derivatives could be designed to exploit this reactivity.
More strategically, the sulfonyl group can be retained in the final product to impart specific properties. For instance, sulfones are known to be metabolically stable and can participate in hydrogen bonding, which is important for molecular recognition in biological systems and for controlling the packing in solid-state materials. nih.gov In the context of materials science, the incorporation of a sulfonyl group can enhance the thermal stability and influence the electronic properties of organic materials. nih.gov
Role of the Nitrile Group as a Precursor to Various Carbon-Nitrogen Linkages
The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other nitrogen-containing functional groups. This versatility allows for the late-stage diversification of molecules derived from this building block.
Common transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. This transformation is fundamental in organic synthesis for introducing these important functional groups.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride. This provides a route to introduce a flexible amino group that can be further functionalized.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions with various reagents to form heterocyclic rings. For example, reaction with azides can lead to the formation of tetrazoles.
Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form ketones after hydrolysis.
While specific examples for this compound are not detailed in the available literature, these are well-established transformations for 2-cyanopyridines. chemscene.com
Table 2: Potential Transformations of the Nitrile Group
| Transformation | Reagent(s) | Resulting Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid or Amide |
| Reduction | LiAlH₄ | Primary Amine |
| Cycloaddition | NaN₃ | Tetrazole |
| Addition | Grignard Reagent (R-MgBr) | Ketone |
Application in the Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies (non-biological focus)
The development of structure-activity relationships (SAR) is crucial for understanding how the chemical structure of a molecule influences its properties, not only in a biological context but also in materials science. ubc.carsc.orgnih.govresearchgate.netsciencesconf.org While no specific non-biological SAR studies for this compound have been found, its structure suggests it could be a valuable scaffold for such investigations.
By systematically modifying the substituents on the pyridine ring, while keeping the core structure constant, one could study the impact of these changes on material properties such as:
Luminescence: The pyridine core is a known fluorophore, and modifications could tune its emission wavelength and quantum yield for applications in organic light-emitting diodes (OLEDs) or fluorescent sensors. nih.govmdpi.comsciforum.net
Solubility and Processability: The nature of the substituents would significantly affect the solubility of the compounds in various solvents, which is a critical parameter for their application in thin-film devices or as additives. nih.gov
The ability to easily modify the structure of this compound would allow for the generation of a library of analogs, providing a systematic way to probe these structure-property relationships.
Diversification of Chemical Libraries for Material Science or Catalyst Development (if applicable)
The diversification of chemical libraries is essential for the discovery of new materials and catalysts. unimi.itwikipedia.orgnih.govnih.govjscimedcentral.comsolubilityofthings.com this compound, with its multiple reactive sites, is an ideal starting point for generating a diverse set of molecules for screening in material science and catalysis applications.
Material Science: The pyridine ring itself is a component of many functional materials. researchgate.netnih.gov By functionalizing this compound, one could create a library of compounds to be tested for applications such as:
Organic Electronics: As components of organic semiconductors, conductors, or insulators. researchgate.net
Dyes and Pigments: The extended π-system that can be built from this scaffold could lead to compounds with interesting photophysical properties. nih.gov
Polymers: The molecule could be incorporated as a monomer into polymers to impart specific properties. acs.org
Catalyst Development: Pyridine-based ligands are widely used in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents. unimi.itwikipedia.orgnih.govnih.govjscimedcentral.com this compound and its derivatives could serve as ligands for various metal catalysts. The electron-withdrawing sulfonyl and nitrile groups would create a relatively electron-poor pyridine ring, which could influence the catalytic activity and selectivity of the metal center. nih.gov
Table 3: Potential Applications in Material Science and Catalysis
| Application Area | Potential Role of this compound Derivatives |
| Organic Electronics | Building block for organic semiconductors or charge-transport materials. |
| Dyes and Pigments | Core structure for novel chromophores. |
| Functional Polymers | Monomer for polymers with enhanced thermal or electronic properties. |
| Homogeneous Catalysis | Ligand for transition metal catalysts. |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Methanesulfonylpyridine 2 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.
While a publicly available, fully assigned spectrum for 3-Methanesulfonylpyridine-2-carbonitrile is not readily found, its spectral features can be reliably predicted based on the known effects of its functional groups and data from analogous structures like 3-picoline and 3-pyridinecarbonitrile. chemicalbook.comnist.gov The strong electron-withdrawing nature of both the sulfonyl (-SO₂) and nitrile (-C≡N) groups significantly influences the chemical shifts of the pyridine (B92270) ring protons and carbons, generally shifting them to a higher frequency (downfield). chemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals for the aromatic protons of the pyridine ring and one signal for the methyl protons.
H-6 Proton: This proton is expected to be the most downfield signal due to its position adjacent to the ring nitrogen and ortho to the electron-withdrawing nitrile group. It should appear as a doublet of doublets (dd).
H-5 Proton: This proton, situated between two other protons, is also anticipated to appear as a doublet of doublets (dd).
H-4 Proton: This proton is expected to be the most upfield of the ring protons and will also present as a doublet of doublets (dd).
Methyl Protons (-CH₃): The three protons of the methyl group attached to the sulfonyl group will appear as a sharp singlet, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display all seven carbon atoms of the molecule in different chemical environments. guidechem.comdocbrown.info
Pyridine Ring Carbons (C2, C3, C4, C5, C6): Five distinct signals are expected. The carbons directly attached to the electron-withdrawing sulfonyl (C3) and nitrile (C2) groups would be significantly downfield. The chemical shifts are influenced by the combined electronic effects of the substituents and the ring nitrogen. nih.gov
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in the 115-125 ppm range.
Methyl Carbon (-CH₃): The methyl carbon of the sulfonyl group is expected to be the most upfield signal, typically appearing in the 40-50 ppm range.
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Carbon | Predicted δ (ppm) |
| H-4 | 7.8 - 8.0 | dd | C2 | 130 - 135 |
| H-5 | 8.4 - 8.6 | dd | C3 | 150 - 155 |
| H-6 | 9.0 - 9.2 | dd | C4 | 125 - 130 |
| -SO₂CH₃ | 3.3 - 3.5 | s | C5 | 140 - 145 |
| C6 | 152 - 157 | |||
| -C≡N | 115 - 120 | |||
| -SO₂CH₃ | 40 - 45 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the H-4, H-5, and H-6 signals to their corresponding C-4, C-5, and C-6 carbon signals, and the methyl proton singlet to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For a planar molecule like this, it would primarily confirm through-space correlations between adjacent protons on the ring, such as between H-4 and H-5.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The nominal molecular weight of this compound is 182.2 g/mol .
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula C₇H₆N₂O₂S. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of 182. The fragmentation pattern would be expected to show characteristic losses of the functional groups:
Loss of a methyl radical (•CH₃): A significant fragment at m/z 167, corresponding to the [M - 15]⁺ ion.
Loss of sulfur dioxide (SO₂): A fragment at m/z 118, resulting from the cleavage of the C-S bond and rearrangement.
Loss of the cyano group (•CN): A potential fragment at m/z 156.
| m/z | Identity | Description |
|---|---|---|
| 182 | [M]⁺• | Molecular Ion |
| 167 | [M - CH₃]⁺ | Loss of a methyl group |
| 118 | [M - SO₂]⁺• | Loss of sulfur dioxide |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz The spectrum of this compound is expected to show strong, characteristic absorption bands for its key functional groups. docbrown.info
Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected in the range of 2240–2220 cm⁻¹. The spectrum of 3-pyridinecarbonitrile shows this peak, providing a good reference. nist.gov
Sulfone (S=O) Stretches: Sulfones characteristically display two strong absorption bands. The asymmetric stretch is expected around 1350–1300 cm⁻¹, and the symmetric stretch is expected around 1160–1120 cm⁻¹.
Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600–1400 cm⁻¹ region.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C=C, C=N | Ring Stretch | 1600 - 1400 | Medium-Strong |
| Sulfone (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfone (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique determines bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Currently, there are no published crystal structures for this compound in the public domain. However, if suitable crystals were grown, this technique would unequivocally confirm the planar structure of the pyridine ring and the geometry of the sulfonyl group. It would also provide data on how the molecules pack together in the solid state, revealing any potential hydrogen bonding or π–π stacking interactions that might be present. nih.gov
Chiroptical Spectroscopy (e.g., CD/ORD) for Stereochemical Elucidation of Chiral Derivatives (if applicable)
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measures the differential absorption or rotation of left- and right-circularly polarized light. These techniques are exclusively used for the analysis of chiral molecules (molecules that are non-superimposable on their mirror images).
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. This section would only become relevant if a chiral derivative were to be synthesized, for instance, by introducing a stereocenter into the molecule. In such a case, CD or ORD spectroscopy would be an invaluable tool for determining the absolute configuration (the actual 3D arrangement of atoms) of the chiral derivative.
Emerging Research Afronts and Future Perspectives for 3 Methanesulfonylpyridine 2 Carbonitrile
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry, and the development of efficient routes to 3-Methanesulfonylpyridine-2-carbonitrile is crucial for its widespread investigation. Current synthetic strategies often rely on multi-step processes that may involve harsh reaction conditions or limited substrate scope. Future research is anticipated to focus on the development of more streamlined and sustainable synthetic methodologies.
| Synthetic Strategy | Key Reactants/Catalysts | Potential Advantages |
| Cyclocondensation | Methanesulfonylacetonitrile, α,β-unsaturated compounds | Atom economy, direct formation of the pyridine (B92270) ring |
| Multi-component Reactions | Simple precursors, catalyst (e.g., nano-silica sulfuric acid) | High efficiency, reduced workup, increased complexity in a single step researchgate.net |
| Cross-coupling Reactions | Pyridine precursor, methanesulfonylating agent, cyanating agent, transition metal catalyst | Mild reaction conditions, functional group tolerance |
Exploration of Unconventional Reactivity Patterns and Transformation Pathways
The electronic properties of this compound, influenced by the electron-withdrawing nature of both the methanesulfonyl and nitrile groups, suggest a rich and largely unexplored reactivity profile. The sulfonyl group, in particular, can act as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity has been demonstrated for 2-sulfonyl pyridines, which selectively react with thiol nucleophiles. nih.gov
Future research will likely delve into the SNAr reactivity of this compound with a broader range of nucleophiles, potentially leading to the synthesis of novel functionalized pyridine derivatives. The nitrile group also offers a versatile handle for chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. The synergistic interplay between the methanesulfonyl and nitrile groups could lead to unconventional reactivity, such as intramolecular cyclizations or rearrangements under specific reaction conditions. A deeper understanding of these transformation pathways will be crucial for unlocking the full synthetic potential of this molecule.
Integration of the Chemical Compound into Advanced Materials Science Research (e.g., as a monomer, ligand, or scaffold for functional materials)
The unique combination of a pyridine ring, a nitrile group, and a sulfonyl group in this compound makes it an attractive candidate for applications in materials science. Pyridine-containing polymers have been investigated for their fluorescence and antimicrobial properties. nih.gov The incorporation of the sulfonyl and nitrile functionalities could further enhance these properties or introduce new functionalities.
As a monomer, this compound could be polymerized through reactions involving the nitrile group or by leveraging the reactivity of the pyridine ring. The resulting polymers could exhibit interesting thermal, optical, and electronic properties. The pyridine nitrogen and the nitrile group also provide potential coordination sites for metal ions, making this compound a candidate for the development of novel ligands for catalysis or as building blocks for metal-organic frameworks (MOFs). Furthermore, the rigid and functionalized scaffold of this compound could be used to construct complex organic materials with applications in sensing, electronics, and drug delivery.
| Potential Application Area | Key Functional Group(s) | Anticipated Properties/Functionality |
| Functional Polymers | Nitrile, Pyridine Ring | Enhanced thermal stability, fluorescence, antimicrobial activity nih.gov |
| Ligand Design | Pyridine Nitrogen, Nitrile Group | Coordination with metal centers for catalysis or MOF construction |
| Organic Scaffolds | Entire Molecule | Building block for complex functional materials |
Synergistic Methodologies in Synthesis and Characterization
Advancements in both synthetic and analytical techniques are expected to play a pivotal role in the future research of this compound. The development of novel synthetic routes will likely be coupled with high-throughput screening methods to rapidly optimize reaction conditions. In terms of characterization, a combination of spectroscopic and crystallographic techniques will be essential to fully elucidate the structure and properties of newly synthesized derivatives.
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound, guiding the design of new reactions and materials. nih.gov For instance, DFT calculations can help predict the activation energies for nucleophilic substitution, aiding in the selection of appropriate reaction conditions. The integration of experimental and computational approaches will create a synergistic feedback loop, accelerating the pace of discovery in this area.
Unaddressed Research Gaps and Opportunities in Pyridine-Nitrile-Sulfone Chemistry
Despite the growing interest, several research gaps and opportunities remain in the broader field of pyridine-nitrile-sulfone chemistry, with direct implications for this compound. The biological activities of this class of compounds are largely unexplored. Given that pyridine, nitrile, and sulfone moieties are present in many biologically active molecules, a systematic investigation into the pharmacological properties of this compound and its derivatives is warranted. nih.govacs.org
The photophysical properties of these compounds also represent a significant unaddressed area. The combination of an aromatic heterocycle with electron-withdrawing groups could lead to interesting fluorescence or phosphorescence properties, with potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, the development of sustainable and environmentally friendly synthetic methods for this class of compounds remains a key challenge. The exploration of biocatalysis or the use of green solvents could provide more sustainable alternatives to traditional synthetic routes. Addressing these research gaps will undoubtedly open up new avenues for the application of this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methanesulfonylpyridine-2-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of 2-cyanopyridine derivatives using methanesulfonyl chloride under basic conditions. Key steps include optimizing reaction temperature (e.g., 0–25°C) and stoichiometry to avoid over-sulfonylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product . For intermediates, β-aminoesters or α,β-unsaturated esters can serve as precursors, with cyclization achieved using thiourea or formamide .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the pyridine ring structure and methanesulfonyl group (e.g., sulfonyl protons at δ ~3.3 ppm).
- X-ray Crystallography : Resolves spatial arrangement of the sulfonyl and nitrile groups, as demonstrated for analogous pyridine-carbonitrile derivatives .
- IR Spectroscopy : Detects nitrile (C≡N stretch ~2200 cm) and sulfonyl (S=O stretch ~1150–1300 cm) functional groups .
Q. How does the reactivity of the nitrile group in this compound compare to other pyridine-carbonitriles?
- Methodological Answer : The electron-withdrawing methanesulfonyl group enhances nitrile reactivity toward nucleophilic attack. For example, hydrolysis to carboxylic acids requires milder conditions (e.g., HSO/HO at 80°C) compared to non-sulfonylated analogs. Reactivity can be further modulated by substituents on the pyridine ring .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected regioselectivity in derivatization)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electron density distributions and reaction pathways. For instance, discrepancies in sulfonylation regioselectivity may arise from steric effects or transition-state stabilization, which DFT can model to validate experimental observations .
Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?
- Methodological Answer :
- Co-solvents : Use DMSO (<5% v/v) to maintain solubility in aqueous buffers.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that enhance solubility but cleave in vivo.
- Crystal Engineering : Modify crystallization conditions (e.g., solvent polarity) to produce polymorphs with improved dissolution rates .
Q. How do structural modifications (e.g., replacing methanesulfonyl with other sulfonyl groups) affect biological activity?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs (e.g., tosyl, trifluoromethanesulfonyl) and evaluating activity in target assays (e.g., enzyme inhibition). For example, bulkier sulfonyl groups may reduce cellular permeability but enhance target binding affinity, as seen in related pyrimidine-carbonitrile derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
